molecular formula C8H13N3O2 B2980851 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid CAS No. 1698093-56-9

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid

Cat. No. B2980851
CAS RN: 1698093-56-9
M. Wt: 183.211
InChI Key: MIVJWJLCKXANLL-UHFFFAOYSA-N
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Description

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid, also known as AMPB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Scientific Research Applications

Medicinal Chemistry: Anticancer and Anti-inflammatory Agents

The pyrazole nucleus, particularly aminopyrazoles, serves as a versatile scaffold in medicinal chemistry. Compounds like 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid have been studied for their potential as anticancer and anti-inflammatory agents. For instance, derivatives of aminopyrazoles have shown promise in inhibiting key enzymes like Bruton’s tyrosine kinase (BTK), which is a therapeutic target for B-cell malignancies .

Antileishmanial and Antimalarial Activities

Pyrazole derivatives have demonstrated significant antileishmanial and antimalarial activities. Studies have shown that certain hydrazine-coupled pyrazole compounds exhibit superior activity against Leishmania species and Plasmodium berghei, suggesting potential for the development of new treatments for these diseases .

Polymer Chemistry Applications

In the field of polymer chemistry, pyrazole derivatives are utilized for their properties as UV stabilizers and in the synthesis of various polymers. The presence of the aminopyrazole moiety can influence the physical properties of the polymers, making them suitable for specific industrial applications .

Agricultural Applications

The aminopyrazole core is also found in compounds used in agriculture. These derivatives can serve as intermediates in the synthesis of agrochemicals, potentially offering new avenues for pest control and crop protection .

Industrial Applications

In industrial settings, pyrazole-based compounds are employed as intermediates in organic synthesis, pharmaceuticals, and dyestuff production. Their structural versatility allows for a wide range of applications, including the development of new materials and processes .

Food Industry

Within the food industry, pyrazole derivatives are used as colorings and flavorings. Their stability and safety profiles make them suitable for consumption and can enhance the sensory attributes of food products .

Mechanism of Action

Target of Action

Pyrazole derivatives, which include this compound, are known to interact with various biological targets . These targets often play crucial roles in cellular processes and disease states.

Mode of Action

It’s known that pyrazole derivatives can influence the activity of their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the structure of the pyrazole derivative.

Biochemical Pathways

Pyrazole derivatives have been associated with various biological and pharmacological activities, suggesting they may influence multiple pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved.

Result of Action

Given the biological activities associated with pyrazole derivatives, it’s likely that this compound could have significant effects at the molecular and cellular levels .

properties

IUPAC Name

2-(3-amino-5-methylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-6(8(12)13)11-5(2)4-7(9)10-11/h4,6H,3H2,1-2H3,(H2,9,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVJWJLCKXANLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=CC(=N1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanoic acid

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